4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
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Overview
Description
4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of 2-chlorophenol to obtain 4-bromo-2-chlorophenol . This intermediate is then subjected to further reactions, including acetylation and amination, to introduce the phenoxy and amido groups . The final step involves the esterification of the resulting compound with 2-chlorobenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The presence of halogen atoms and phenoxy groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A simpler compound with similar halogenation but lacking the complex amido and ester groups.
2-Chloro-4-bromophenol:
Methyl 4-bromo-2-chlorobenzoate: A related ester compound used in similar research applications.
Uniqueness
4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its complex structure, which combines multiple functional groups.
Properties
Molecular Formula |
C22H14Br2Cl2N2O4 |
---|---|
Molecular Weight |
601.1 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H14Br2Cl2N2O4/c23-14-5-7-19(32-22(30)16-3-1-2-4-18(16)26)13(9-14)11-27-28-21(29)12-31-20-8-6-15(25)10-17(20)24/h1-11H,12H2,(H,28,29)/b27-11+ |
InChI Key |
KFUBJPJRPSXFTP-LUOAPIJWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br)Cl |
Origin of Product |
United States |
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